Cas no 90-24-4 (Xanthoxylin)

Xanthoxylin is a naturally occurring organic compound derived from certain plant species, primarily within the Rutaceae family. It is characterized by its distinct aromatic properties and bioactive potential. Chemically, it belongs to the class of benzopyran derivatives, exhibiting notable stability and solubility in organic solvents. Xanthoxylin has been studied for its potential applications in pharmaceutical and agrochemical research due to its antimicrobial and anti-inflammatory properties. Its molecular structure allows for selective reactivity, making it a valuable intermediate in synthetic chemistry. The compound is typically isolated through chromatographic techniques, ensuring high purity for research purposes. Its low toxicity profile further enhances its utility in experimental applications.
Xanthoxylin structure
Xanthoxylin structure
商品名:Xanthoxylin
CAS番号:90-24-4
MF:C10H12O4
メガワット:196.199883460999
MDL:MFCD00017243
CID:81755
PubChem ID:24882306

Xanthoxylin 化学的及び物理的性質

名前と識別子

    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
    • xanthoxylin
    • 4,6-Dimethoxy-2-hydroxyacetophenone
    • Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin
    • 2'-Hydroxy-4',6'-dimethoxyacetophenone
    • 4',6'-Dimethoxy-2'-hydroxyacetophenone
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one
    • 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
    • 2-Hydroxy-4
    • [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]
    • Xanthoxyline
    • Brevifolin
    • 2-Hydroxy-4,6-dimethoxyacetophenone
    • Brevifolin (Zanthoxylum)
    • Phloracetophenone dimethyl ether
    • Brevifolin (VAN)
    • 2,4-Di-O-methylphloroacetophenone
    • Phloroacetophenone 2,4-dimethyl ether
    • Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
    • Acetophenone der.
    • 1-Acetyl-2-hydroxy-4,6-dimethoxy
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)
    • 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene
    • 2-Acetyl-3,5-dimethoxyphenol
    • 2′,4′-Dimethoxy-6′-hydroxyacetophenone
    • 2′-Hydroxy-4′,6′-dimethoxyacetophenone
    • 4′,6′-Dimethoxy-2′-hydroxyacetophenone
    • NSC 17392
    • Phloroacetophenone dimethyl ether
    • MLS002207182
    • SMR001306755
    • SCHEMBL44708
    • 2-Hydroxy-4, 6-dimethoxyacetophenone
    • 4, 6-Dimethoxy-2-hydroxyacetophenone
    • BSPBio_001701
    • XANTHOXYLIN [MI]
    • NCGC00095824-01
    • SPBio_000566
    • NSC17392
    • AKOS015856339
    • BRD-K12260308-001-04-2
    • CHEBI:10070
    • Spectrum5_000237
    • KBioGR_002137
    • NSC-17392
    • SDCCGMLS-0066937.P001
    • BRD-K12260308-001-02-6
    • 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone
    • MFCD00017243
    • 2'-hyroxy-4',6'-dimethoxyacetophenone
    • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #
    • SY048579
    • EINECS 201-978-3
    • 90-24-4
    • KBioSS_001057
    • 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone
    • 2-Hydroxyl-4,6-dimethoxy-acetophenone
    • Spectrum4_001499
    • 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone
    • (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone
    • NCGC00095824-02
    • HY-N1063
    • XANTHOXYLINE [WHO-DD]
    • AQ-358/42007313
    • DivK1c_006809
    • UNII-Z8RSY5TZPA
    • KBio2_006193
    • KBio2_003625
    • FT-0612544
    • SR-05000002434
    • 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%
    • Spectrum3_000181
    • A843476
    • NS00039355
    • SR-05000002434-1
    • 2'-Hydroxy-4',6'-dimethoxy-Acetophenone
    • CHEMBL450288
    • AI3-26010
    • EN300-6477862
    • DTXSID10237981
    • Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
    • s4781
    • Spectrum_000577
    • Z8RSY5TZPA
    • SpecPlus_000713
    • Spectrum2_000463
    • Acetophenone, 2'-hydroxy-4',6'-dimethoxy-
    • KBio1_001753
    • AS-40799
    • Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)
    • AC-35124
    • KBio3_001201
    • Acetophenone,6'-dimethoxy-
    • CCG-38702
    • SPECTRUM200441
    • KBio2_001057
    • Z1255434817
    • 6-Methoxypaeonol
    • CS-0016347
    • 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE
    • Q18210424
    • D2683
    • 477-94-1
    • DTXCID60160472
    • Xanthoxylin
    • MDL: MFCD00017243
    • インチ: 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
    • InChIKey: FBUBVLUPUDBFME-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C(OC)=CC(OC)=CC=1O
    • BRN: 1285013

計算された属性

  • せいみつぶんしりょう: 196.07400
  • どういたいしつりょう: 196.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 196.20
  • トポロジー分子極性表面積: 55.8
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 9

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.172
  • ゆうかいてん: 79.0 to 82.0 deg-C
  • ふってん: 185°C/20mmHg(lit.)
  • フラッシュポイント: 185°C/20mm
  • 屈折率: 1.527
  • ようかいど: Soluble in hot methanol.
  • PSA: 55.76000
  • LogP: 1.61200
  • マーカー: 10067

Xanthoxylin セキュリティ情報

Xanthoxylin 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Xanthoxylin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6477862-5.0g
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
90-24-4 95%
5.0g
$104.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046405-100mg
Xanthoxylin
90-24-4 98%
100mg
¥56 2023-04-13
S e l l e c k ZHONG GUO
S4781-25mg
Xanthoxyline
90-24-4 99.93%
25mg
¥794.46 2023-09-15
Apollo Scientific
OR22374-5g
2'-Hydroxy-4',6'-dimethoxyacetophenone
90-24-4 99%
5g
£39.00 2025-02-19
TRC
H949235-1g
1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
90-24-4
1g
$ 76.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046405-25g
Xanthoxylin
90-24-4 98%
25g
¥1535 2023-04-13
abcr
AB117247-1 g
2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%; .
90-24-4 98%
1 g
€76.10 2023-07-20
Enamine
EN300-6477862-2.5g
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
90-24-4 95%
2.5g
$73.0 2023-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H14662-5g
Xanthoxylin
90-24-4 >98.0%(GC)
5g
¥1658.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046405-100g
Xanthoxylin
90-24-4 98%
100g
¥3754 2023-04-13

Xanthoxylin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Synthesis of flavokawain B and its anti-proliferative activity against gefitinib-resistant non-small cell lung cancer (NSCLC)
Seo, Young Ho; Oh, Yong Jin, Bulletin of the Korean Chemical Society, 2013, 34(12), 3782-3786

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitors
Zima, Vaclav; Radilova, Katerina; Kozisek, Milan; Albinana, Carlos Berenguer; Karlukova, Elena; et al, European Journal of Medicinal Chemistry, 2020, 208,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
リファレンス
The total synthesis of (±)-sanggenol F
Sheng, Xiao; Jia, Xin-Yu; Tang, Fei; Wang, Yang; Hou, Ai-Jun, Tetrahedron, 2017, 73(25), 3485-3491

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  5 min, -10 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines
Bazin, Marc-Antoine; Bodero, Lizeth; Tomasoni, Christophe; Rousseau, Benedicte; Roussakis, Christos; et al, European Journal of Medicinal Chemistry, 2013, 69, 823-832

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ;  3 h, 85 °C
リファレンス
Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry
Lu, Wen-Chien; Sheen, Jenn-Feng; Hwang, Lucy Sun; Wei, Guor-Jien, Journal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt
1.2 rt → 60 °C; overnight, reflux
リファレンス
Total synthesis of amentoflavone
Park, Hae-Il; Si, Chuan-Ling; Chen, Jianjun, Medicinal Chemistry (Los Angeles, 2015, 5(11), 302/1-302/3

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 8 h, 56 °C
1.2 Reagents: Water
リファレンス
Total Synthesis of Mulberry Diels-Alder-Type Adducts Kuwanons G and H
Luo, Si-Yuan; Tang, Zhuo-Ya; Li, Qingjiang ; Weng, Jiang ; Yin, Sheng ; et al, Journal of Organic Chemistry, 2021, 86(6), 4786-4793

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, 66 °C
リファレンス
Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivo
Khatun, Amina; Park, Sun You; Shabir, Nadeem; Nazki, Salik; Kang, A-Rum; et al, Molecules, 2019, 24(5), 887/1-887/16

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 4 - 5 h, rt
リファレンス
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design
Wang, Shuxiang; Li, Bo; Liu, Bo; Huang, Min; Li, Deyi; et al, Bioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, reflux; reflux → rt
リファレンス
Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B
Liu, Hao-ran; Huang, Xue-qin; Lou, Ding-hui; Liu, Xian-jun; Liu, Wu-kun; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4749-4753

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; rt → 40 °C; 4 h, 40 °C
リファレンス
Synthesis of flavone derivatives via N-amination and evaluation of their anticancer activities
Zhang, Ni; Yang, Jin; Li, Ke; Luo, Jun; Yang, Su; et al, Molecules, 2019, 24(15),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  9 h, 65 °C
リファレンス
Synthesis, Cytotoxicity, and Anti-Trypanosoma cruzi Activity of New Chalcones
Aponte, Jose C.; Verastegui, Manuela; Malaga, Edith; Zimic, Mirko; Quiliano, Miguel; et al, Journal of Medicinal Chemistry, 2008, 51(19), 6230-6234

Xanthoxylin Raw materials

Xanthoxylin Preparation Products

Xanthoxylin サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-24-4)Xanthoxylin
注文番号:CL5503
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:24
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:90-24-4)4',6'-DIMETHOXY-2'-HYDROXYACETOPHENONE
注文番号:2471770
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally

Xanthoxylin 関連文献

Xanthoxylinに関する追加情報

Professional Introduction to Xanthoxylin (CAS No. 90-24-4)

Xanthoxylin, a naturally occurring flavonoid glycoside, is a compound of significant interest in the field of chemobiomedicine. With the chemical formula C21H20O11 and the CAS number 90-24-4, this molecule has garnered attention for its diverse pharmacological properties and potential therapeutic applications. Xanthoxylin, also known as phlorizin-3-O-α-L-rhamnopyranoside, is primarily derived from the roots and stems of certain species within the genus Saposhnikovia, particularly Saposhnikovia divaricata and Saposhnikovia latifolia. These plants are widely used in traditional Chinese medicine, where various extracts and compounds derived from them have been employed for their health benefits.

The structural complexity of Xanthoxylin contributes to its multifaceted biological activities. As a flavonoid glycoside, it possesses a flavone core structure linked to a rhamnose sugar moiety. This unique configuration enables Xanthoxylin to interact with multiple biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential in modulating various cellular processes, including anti-inflammatory, antioxidant, and anticancer effects.

In the realm of anti-inflammatory research, Xanthoxylin has demonstrated remarkable efficacy in reducing inflammation-related pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This mechanism is attributed to its ability to modulate nuclear factor kappa B (NF-κB) signaling, a key transcription factor involved in inflammatory responses. The anti-inflammatory properties of Xanthoxylin make it a valuable compound for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The antioxidant capabilities of Xanthoxylin are another area of active investigation. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions including aging and neurodegenerative diseases. Xanthoxylin has been shown to scavenge ROS and inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, thereby reducing oxidative damage. Furthermore, its ability to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) suggests a broader protective role against oxidative stress.

Emerging evidence also suggests that Xanthoxylin possesses anticancer properties. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, liver cancer, and colorectal cancer. The mechanisms underlying this effect involve the activation of caspase-dependent and caspase-independent pathways. Additionally, Xanthoxylin has been found to inhibit the proliferation of cancer cells by disrupting microtubule formation and inducing cell cycle arrest. These findings position Xanthoxylin as a potential chemopreventive and chemotherapeutic agent in oncology.

The pharmacokinetic profile of Xanthoxylin is another critical aspect that influences its therapeutic potential. Research indicates that it exhibits good oral bioavailability and can be metabolized through multiple pathways involving phase I and phase II enzymatic reactions. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the metabolic fate of Xanthoxylin, providing valuable insights into its pharmacokinetic behavior.

The integration of traditional knowledge with modern scientific research has been instrumental in uncovering the therapeutic potential of Xanthoxylin. Traditional Chinese medicine practitioners have long utilized extracts from plants containing this compound for their health benefits. Modern pharmacognostical approaches have allowed researchers to isolate and characterize Xanthoxylin, paving the way for further investigation into its mechanisms of action and therapeutic applications.

In conclusion, Xanthoxylin (CAS No. 90-24-4) is a multifaceted compound with significant potential in chemobiomedicine. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for developing novel therapeutic strategies. Ongoing research continues to unravel the complex mechanisms underlying its biological activities, providing a foundation for future clinical applications. As our understanding of this compound evolves, it holds great promise for contributing to advancements in healthcare.

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